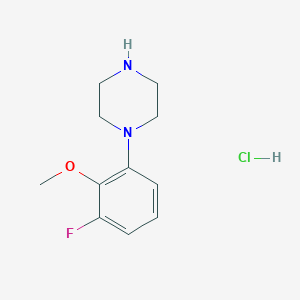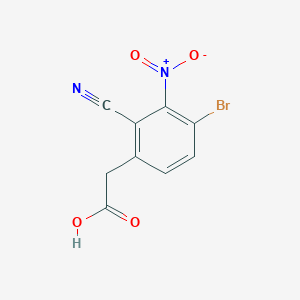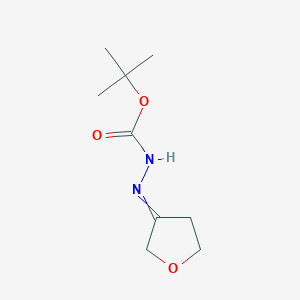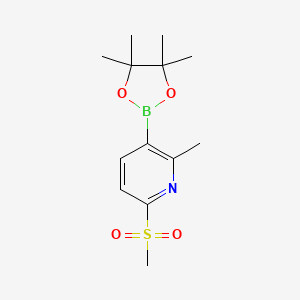
1,4-Dichloro-2-difluoromethoxy-6-(trifluoromethoxy)benzene
Descripción general
Descripción
1,4-Dichloro-2-difluoromethoxy-6-(trifluoromethoxy)benzene, or 1,4-DCDFMB, is a chemical compound with a wide range of applications, from industrial uses to scientific research. It is a fluorinated aromatic hydrocarbon, and is used as a solvent in organic chemistry, as a reagent in organic synthesis, and as a starting material for pharmaceuticals and other products.
Mecanismo De Acción
1,4-DCDFMB functions as a source of fluorine atoms, which are used to form covalent bonds between molecules. It is also used to form hydrogen bonds between molecules, as well as to form intermolecular interactions. Additionally, it can be used to form coordination complexes between molecules, which can be used to control the reactivity of the molecules.
Biochemical and Physiological Effects
1,4-DCDFMB has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses, as well as to inhibit the formation of certain toxic compounds. It has also been found to have anti-inflammatory, antifungal, and anti-tumor properties. Additionally, it has been found to have a number of other beneficial effects, including the inhibition of certain enzymes and the induction of apoptosis in certain cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-DCDFMB has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is a versatile compound, with a wide range of applications in organic synthesis and scientific research. However, it can be toxic and can cause irritation to the skin and eyes, so it should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for research involving 1,4-DCDFMB. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other products. Additionally, further research could be conducted into its use as a solvent in organic chemistry and as a reagent in organic synthesis. Additionally, research could be conducted into the development of new methods for its synthesis, as well as the development of new derivatives and analogs of 1,4-DCDFMB.
Aplicaciones Científicas De Investigación
1,4-DCDFMB has a wide range of applications in scientific research. It is used as a solvent in organic chemistry and as a reagent in organic synthesis. It is also used in the synthesis of pharmaceuticals and other products. Additionally, it has been used as a starting material in the synthesis of a variety of organic compounds, including polymers, dyes, and pharmaceuticals.
Propiedades
IUPAC Name |
2,5-dichloro-1-(difluoromethoxy)-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O2/c9-3-1-4(16-7(11)12)6(10)5(2-3)17-8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEMHWFENAAIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Cl)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















